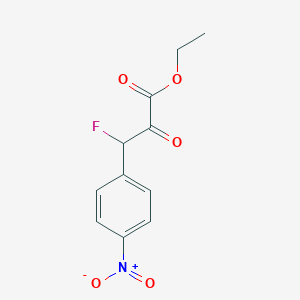

Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate

Description

Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate is a fluorinated pyruvate derivative characterized by a 4-nitrophenyl substituent and a fluorine atom at the α-carbon of the pyruvate ester. This compound belongs to a class of molecules where electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula |

C11H10FNO5 |

|---|---|

Molecular Weight |

255.20 g/mol |

IUPAC Name |

ethyl 3-fluoro-3-(4-nitrophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H10FNO5/c1-2-18-11(15)10(14)9(12)7-3-5-8(6-4-7)13(16)17/h3-6,9H,2H2,1H3 |

InChI Key |

ZYSLQTLDUPDWRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Trifluoropyruvate

- Structure: Ethyl 3,3,3-trifluoro-2-oxopropanoate (CF₃ group at the α-carbon).

- Physical Properties : Liquid at room temperature (light yellow oil) .

- Synthesis : Typically prepared via esterification of trifluoropyruvic acid.

- Reactivity: The trifluoromethyl group enhances stability against hydrolysis compared to mono-fluoro analogues, but reduces electrophilicity due to steric hindrance .

Comparison :

- Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate’s mono-fluoro substitution likely increases electrophilicity at the α-carbon compared to trifluorinated derivatives, favoring nucleophilic attacks. Its 4-nitrophenyl group introduces strong electron-withdrawing effects, further polarizing the carbonyl group.

Aryl-Substituted Heterocycles with Nitrophenyl/Fluorophenyl Groups

Pyrazole derivatives with nitrophenyl and fluorophenyl substituents (e.g., compounds 7b , 8a , 9a , 9b from ) share structural motifs with the target compound but differ in core heterocyclic systems.

Key Observations :

- Pyrazole derivatives exhibit significantly higher melting points (114–225°C) compared to ester-based compounds like Ethyl trifluoropyruvate (liquid) or h3 (oil, ). This is attributed to stronger intermolecular forces (e.g., hydrogen bonding in amides, π-stacking in aromatic systems) .

- The target compound’s ester backbone may confer greater solubility in organic solvents, facilitating its use in synthetic workflows.

Functionalized Esters with Nitrophenyl Groups

Compound h3 ()

- Structure: Racemic 3-{4-(3,5-dimethylpiperidin-1-yl)-3-[2-(4-nitrophenyl)acetylamino]phenyl}-4,4,4-trifluorobutyric acid ethyl ester.

- Physical Properties : Light yellow oil.

- Synthesis : Prepared via coupling of 4-nitrophenylacetic acid with a precursor, yielding 68.7% after purification .

- Spectroscopy : ¹H-NMR (DMSO-d₆) signals at δ 1.2–1.4 (ester CH₃), δ 7.3–8.2 (aromatic protons) confirm regiochemistry .

Comparison :

Research Findings and Implications

- Reactivity : The nitro group in the target compound may facilitate aromatic electrophilic substitution, while the fluorine atom stabilizes adjacent carbocations in reaction intermediates.

- Synthetic Utility: Pyruvate esters are widely used in Knoevenagel condensations; the 4-nitrophenyl group could direct regioselectivity in such reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.